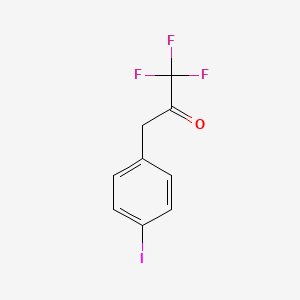

1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-(4-iodophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-1-3-7(13)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQOXKAOUYHDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645253 | |

| Record name | 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-69-4 | |

| Record name | 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, a fluorinated ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and an iodinated phenyl ring offers unique properties for the development of novel therapeutic agents. This document details a robust synthetic methodology, explains the underlying chemical principles, and presents a thorough characterization of the target compound using modern analytical techniques. The information herein is intended to equip researchers with the practical knowledge required for the preparation and validation of this valuable chemical entity.

Introduction: The Strategic Importance of Fluorinated Ketones in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The trifluoromethyl group (CF3), in particular, is a key pharmacophore due to its high electronegativity, lipophilicity, and ability to modulate the pKa of neighboring functional groups. Trifluoromethyl ketones are versatile intermediates in the synthesis of complex fluorinated molecules and have been utilized as building blocks for various therapeutic agents.

This compound combines the advantageous properties of the trifluoromethyl ketone moiety with the synthetic versatility of an aryl iodide. The carbon-iodine bond serves as a valuable handle for a wide range of cross-coupling reactions, allowing for the late-stage functionalization and diversification of drug candidates. This makes the title compound a highly attractive starting material for the synthesis of libraries of novel compounds for biological screening.

Synthetic Approach: A Guided Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 4-iodophenylacetic acid. The overall synthetic strategy involves the conversion of the carboxylic acid to a more reactive species, followed by the introduction of the trifluoromethyl group.

Caption: Synthetic workflow for this compound.

Rationale for the Chosen Synthetic Route

Several methods exist for the synthesis of trifluoromethyl ketones.[2][3] One common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trifluoroacetylating agent like ethyl trifluoroacetate. However, the direct conversion of a carboxylic acid to a trifluoromethyl ketone offers a more streamlined and often higher-yielding alternative. The procedure described here is adapted from established methodologies for the synthesis of trifluoromethyl ketones from carboxylic acids.[4] This method avoids the preparation and handling of potentially sensitive organometallic intermediates.

The conversion of the carboxylic acid to the corresponding acid chloride in the first step activates the carbonyl group for subsequent reaction. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation. The subsequent reaction of the acid chloride with trifluoroacetic anhydride in the presence of a base like pyridine is a well-documented method for the formation of trifluoromethyl ketones.[4]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodophenylacetyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-iodophenylacetic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) to the flask.

-

Slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-iodophenylacetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-iodophenylacetyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (2.0 eq) to the cooled solution.

-

Add trifluoroacetic anhydride ((CF₃CO)₂O, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as the final product.

Characterization and Data Analysis

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methylene protons (CH₂) adjacent to the carbonyl group and the phenyl ring. Two doublets in the aromatic region corresponding to the protons on the 1,4-disubstituted phenyl ring. |

| ¹³C NMR | A quartet for the trifluoromethyl carbon (CF₃) due to coupling with fluorine. A signal for the carbonyl carbon (C=O). Signals for the methylene carbon (CH₂) and the carbons of the phenyl ring, including the carbon bearing the iodine atom. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[5][6] |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Absorption bands corresponding to C-H stretching of the methylene and aromatic groups, and C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic fragmentation pattern, including the loss of the trifluoromethyl group. |

Note: The exact chemical shifts (δ) in NMR spectra and absorption frequencies (ν) in IR spectra can vary slightly depending on the solvent and instrument used.

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Development

The structure of this compound makes it a highly valuable building block in drug discovery programs.

-

Scaffold for Library Synthesis: The aryl iodide functionality is a key feature, enabling a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the rapid generation of a diverse library of analogues by introducing different substituents at the 4-position of the phenyl ring.

-

Bioisosteric Replacement: The trifluoromethyl ketone moiety can act as a bioisostere for other functional groups, potentially improving the pharmacological properties of a lead compound.

-

Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases, due to their ability to form stable hemiacetal or hemiketal adducts with active site residues.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a key intermediate for the development of novel fluorinated compounds. The detailed experimental protocol, coupled with a comprehensive characterization strategy, provides researchers with the necessary tools to prepare and validate this important molecule. The synthetic accessibility and the versatile reactivity of this compound make it a valuable asset for any research program focused on the discovery and development of new therapeutic agents.

References

- Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 477-485.

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

- Reeves, J. T., Tan, Z., Fandrick, D. R., Song, J. J., Yee, N. K., & Senanayake, C. H. (2010). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 87, 24-33.

- Organic Letters. (2023). Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Letters, 25(6), 1094–1098.

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]

- Magnetic Resonance in Chemistry. (2008). 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397.

- Synlett. (2005). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 2005(19), 2994-2996.

-

P&M Invest. (n.d.). Our Patents. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 477-485.

Sources

- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. azom.com [azom.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

A Comprehensive Technical Guide to 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, a halogenated trifluoromethyl ketone of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, propose a robust synthetic pathway, and detail the analytical methodologies for its comprehensive characterization. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of Trifluoromethyl Ketones

Trifluoromethyl ketones (TFMKs) are a privileged class of compounds in modern drug discovery and development.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent inhibitors of various enzymes, particularly serine and cysteine proteases. This heightened reactivity towards nucleophiles allows them to form stable hemiacetal or hemiketal adducts with active site residues, mimicking the transition state of substrate hydrolysis.[2]

Furthermore, the incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of an iodinated phenyl ring in this compound offers an additional vector for chemical modification, serving as a versatile handle for cross-coupling reactions to introduce further molecular complexity. This unique combination of a reactive TFMK moiety and a functionalizable aromatic ring makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₉H₆F₃IO | Based on the chemical structure. |

| Molecular Weight | 314.04 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow solid or oil | Similar trifluoromethyl ketones and iodinated aromatics often exhibit this appearance. |

| Melting Point | 45-55 °C | Expected to be a low-melting solid, influenced by the molecular symmetry and intermolecular forces. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Halogenated aromatic compounds typically have elevated boiling points due to increased molecular weight and polarizability. The boiling point of 1,1,1-Trifluoro-3-phenyl-2-propanone is reported as 51-52 °C at 2 mmHg.[3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, DMSO). Insoluble in water. | The hydrophobic nature of the iodophenyl and trifluoromethyl groups will dominate its solubility profile. |

Synthesis of this compound: A Proposed Pathway

A robust and efficient synthesis of the target compound can be envisioned through the nucleophilic trifluoromethylation of a suitable ester precursor. This approach is favored for its relatively mild conditions and commercial availability of starting materials.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-iodophenylacetate (Esterification)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodophenylacetic acid (1 equivalent).

-

Reagents Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Nucleophilic Trifluoromethylation)

This step is based on established methods for the trifluoromethylation of esters.[4][5]

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 4-iodophenylacetate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Reagents Addition: Add trifluoromethyltrimethylsilane (TMSCF₃, approximately 1.5 equivalents).

-

Initiation: Add a catalytic amount of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Analytical Characterization

A suite of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of the target compound.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features | Interpretation |

| ¹H NMR | - Doublet around 7.7 ppm (2H, aromatic) - Doublet around 7.1 ppm (2H, aromatic) - Singlet around 4.0 ppm (2H, methylene) | The aromatic protons will show a characteristic AA'BB' splitting pattern. The methylene protons adjacent to the carbonyl and the aromatic ring will appear as a singlet. |

| ¹³C NMR | - Quartet around 115-120 ppm (CF₃) - Signal around 45-50 ppm (CH₂) - Signals in the aromatic region (125-140 ppm) - Signal for the C-I substituted carbon around 90-95 ppm - Carbonyl signal around 190-195 ppm | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of the carbonyl carbon is characteristic of ketones. |

| ¹⁹F NMR | - Singlet around -70 to -80 ppm | A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | - Strong absorption band around 1740-1760 cm⁻¹ | This intense band is characteristic of the C=O stretching vibration in a trifluoromethyl ketone.[6] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 314 - Characteristic fragment ions corresponding to the loss of I, CF₃, and COCF₃. A prominent peak at m/z 127 is indicative of an iodine-containing compound.[7] | High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern will provide further structural evidence.[8][9] |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This technical guide provides a comprehensive overview of this compound, a molecule with considerable potential in scientific research. By presenting a plausible synthetic route, predicted physicochemical properties, and detailed analytical protocols, we aim to facilitate its synthesis and characterization. The unique structural features of this compound make it a valuable asset for the development of novel chemical entities with tailored biological and material properties.

References

- A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. (n.d.).

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]

-

Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2023). Organic Letters, 25(4), 634–639. [Link]

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega, 7(16), 14209–14217. [Link]

-

Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. (2016). Analytical Chemistry, 88(3), 1935–1941. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. (2016). Analytical chemistry, 88(3), 1935–1941. [Link]

- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (1999). U.S.

-

Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. (n.d.). Retrieved from [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. (2013). Chemical Communications, 49(44), 4962–4977. [Link]

-

TBAF-Catalyzed Direct Nucleophilic Trifluoromethylation of α-Keto Amides with Trimethyl(trifluoromethyl)silane. (2013). The Journal of Organic Chemistry, 78(15), 7627–7631. [Link]

-

Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. (2016). Analytical chemistry, 88(3), 1935–1941. [Link]

-

Chemical characterization of organic compounds involved in iodine-initiated new particle. (n.d.). Retrieved from [Link]

-

Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Retrieved from [Link]

-

mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Diketo Compounds with (Trifluoromethyl)trimethylsilane: Double Nucleophilic Trifluoromethylation Reactions. (2000). The Journal of Organic Chemistry, 65(23), 7938–7942. [Link]

- Direct one-step synthesis of trifluoromethyl iodide. (2006). W.O.

-

Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved from [Link]

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 1,1,1-Trifluoro-3-phenyl-2-propanone 96 350-92-5 [sigmaaldrich.com]

- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound, a trifluoromethyl ketone of interest in medicinal chemistry and drug development. The trifluoromethyl group is a key functional group in many pharmaceuticals due to its unique electronic properties and metabolic stability.[1] This document, intended for researchers and scientists, details the expected features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is crucial for the unambiguous identification and purity assessment of this compound. Methodologies for acquiring this data are also discussed, providing a framework for the experimental characterization of this and related molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure combining a trifluoromethyl ketone moiety and a para-substituted iodophenyl ring. This unique combination of functional groups dictates its spectroscopic behavior.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₆F₃IO |

| Molecular Weight | 314.04 g/mol |

| Appearance | Expected to be a solid or oil |

| IUPAC Name | 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | Doublet | 2H | Ar-H (ortho to I) |

| ~ 7.0 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~ 4.0 | Singlet | 2H | -CH₂- |

Interpretation:

-

The aromatic region will display a characteristic AA'BB' spin system for the para-disubstituted benzene ring, appearing as two doublets.[2] The protons ortho to the iodine atom are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the methylene group.

-

The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=O |

| ~ 138 | Ar-C (para to CH₂) |

| ~ 132 | Ar-C (ipso to CH₂) |

| ~ 130 | Ar-C (ortho to I) |

| ~ 116 | q, ¹JCF ≈ 290 Hz, -CF₃ |

| ~ 94 | Ar-C (ipso to I) |

| ~ 45 | -CH₂- |

Interpretation:

-

The carbonyl carbon (C=O) is expected to appear significantly downfield, typical for ketones.[3]

-

The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

The aromatic carbons will show distinct signals, with the carbon attached to iodine (ipso-carbon) being the most shielded.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is particularly useful for compounds containing fluorine.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -76 | Singlet | -CF₃ |

Interpretation:

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore appear as a single signal.[4][5]

-

The chemical shift is characteristic of a trifluoromethyl ketone. The absence of coupling in the ¹⁹F spectrum (when proton-decoupled) confirms the absence of adjacent protons.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion |

| 314 | [M]⁺˙ |

| 245 | [M - CF₃]⁺ |

| 187 | [M - I]⁺ |

| 118 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

| 69 | [CF₃]⁺ |

Interpretation of Fragmentation:

The molecular ion peak [M]⁺˙ is expected at m/z 314. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[6][7][8] This can lead to the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 245, or the loss of the 4-iodobenzyl radical to give a fragment at m/z 69 ([CF₃]⁺).

-

Loss of Iodine: The C-I bond is relatively weak and can cleave to give a fragment at m/z 187.

-

Rearrangements: Further fragmentation of the aromatic portion can lead to characteristic ions such as the tropylium ion at m/z 91.

Fragmentation Pathway Diagram:

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI):

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Weak | Aliphatic C-H stretch |

| ~ 1740 | Strong | C=O stretch (ketone) |

| ~ 1600, 1480 | Medium | Aromatic C=C stretch |

| ~ 1250-1100 | Strong | C-F stretch |

| ~ 820 | Strong | para-disubstituted C-H out-of-plane bend |

Interpretation:

-

The most prominent peak will be the strong carbonyl (C=O) stretch, characteristic of a ketone. The presence of the electron-withdrawing trifluoromethyl group is expected to shift this peak to a higher wavenumber compared to a typical alkyl ketone.[9]

-

The strong absorptions in the 1250-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[10]

-

The aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

The substitution pattern on the benzene ring is confirmed by the strong C-H out-of-plane bending vibration around 820 cm⁻¹, which is characteristic of para-disubstitution.[2][11][12][13]

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.

Synthesis and Purity

A plausible synthetic route to this compound involves the reaction of a 4-iodobenzyl Grignard or organolithium reagent with a trifluoroacetic acid derivative, such as ethyl trifluoroacetate. Alternatively, Friedel-Crafts acylation type reactions could be employed.[14]

General Synthetic Workflow:

Caption: A potential synthetic workflow for the target compound.

The purity of the synthesized compound should be assessed by a combination of the spectroscopic methods described above, as well as by chromatographic techniques such as HPLC or GC. The presence of starting materials or side-products will be evident in the spectra.

Conclusion

The spectroscopic characterization of this compound is readily achievable through a combination of NMR, MS, and IR techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of the molecular structure and assessment of purity. This guide provides the expected spectral data and interpretation, serving as a valuable resource for researchers working with this and structurally related compounds in the field of drug discovery and development.

References

-

Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

-

Pessah, I. N., & Casida, J. E. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287–292. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Retrieved from [Link]

-

Teixeira, F. V., & de Souza, R. O. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, 10, 1-14. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Funabiki, K., et al. (2001). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 2001(1), 138-140. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry, 80(3), 1547–1557. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Retrieved from [Link]

-

ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Retrieved from [Link]

- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. compoundchem.com [compoundchem.com]

- 4. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Spectrum: Aromatics [quimicaorganica.org]

- 13. spectra-analysis.com [spectra-analysis.com]

- 14. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Dual-Action Chemistry: The Biological Activity and Therapeutic Potential of Iodinated Trifluoromethyl Ketones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl ketones (TFKs) represent a privileged class of electrophilic "warheads" in modern drug discovery, renowned for their ability to form stable, often reversible, covalent adducts with nucleophilic residues in enzyme active sites.[1][2] This guide delves into the next evolution of this potent scaffold: the strategic incorporation of iodine. We will explore the synergistic interplay between the covalent reactivity of the TFK moiety and the unique non-covalent interactions afforded by iodine, specifically halogen bonding. This document provides a comprehensive overview of the underlying mechanisms, synthetic considerations, and biological applications of iodinated trifluoromethyl ketones, offering a technical roadmap for their rational design and development as high-affinity, high-specificity therapeutic agents.

The Trifluoromethyl Ketone Moiety: A Covalent Warhead of Choice

The trifluoromethyl group (CF₃) is a cornerstone of medicinal chemistry, but its placement adjacent to a carbonyl group creates a uniquely reactive entity. The intense electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[2]

Mechanism of Action: Mimicking the Transition State

The primary mechanism by which TFKs exert their biological activity is through the inhibition of hydrolytic enzymes, particularly serine and cysteine proteases.[1][3] The active site of these enzymes contains a highly nucleophilic serine (hydroxyl) or cysteine (thiol) residue. This residue attacks the electrophilic carbonyl carbon of the TFK, forming a stable covalent hemiketal or hemithioketal adduct, respectively.[1][2]

This adduct is a structural mimic of the transient, high-energy tetrahedral intermediate formed during the natural hydrolysis of a peptide bond.[4] By locking the enzyme in this stable, non-productive state, the TFK acts as a potent, often slow-binding, and typically reversible inhibitor, effectively halting the catalytic cycle.[2] The potency of these inhibitors can be remarkable, with some demonstrating inhibition constants (Kᵢ) in the nanomolar to picomolar range.[1][4]

}

Caption: Covalent inhibition of a cysteine protease by a TFK.Beyond proteases, the TFK warhead has been successfully utilized to design covalent reversible inhibitors for other enzyme classes, such as kinases, by targeting accessible cysteine residues.[5][6][7]

The Role of Iodine: Introducing the Halogen Bond

While the TFK moiety provides the covalent anchor, strategic derivatization of the inhibitor scaffold is crucial for achieving high affinity and selectivity. The incorporation of iodine introduces a powerful, directional, non-covalent interaction known as halogen bonding (XB).

The σ-Hole Concept

Contrary to the classical view of halogens as purely electronegative, a covalently bonded iodine atom (as well as bromine and chlorine) exhibits an anisotropic distribution of electron density.[8][9] This results in a region of positive electrostatic potential, termed a "σ-hole," located on the outermost portion of the halogen atom, directly along the axis of the covalent bond (e.g., C-I axis).[8] This electropositive region can act as a Lewis acid, interacting favorably with electron-rich Lewis bases such as backbone carbonyl oxygens, nitrogen atoms in heterocyclic rings, or hydroxyl groups.[10]

}

Caption: The σ-hole concept and a C-I···O halogen bond.Strength and Directionality

Halogen bonds are highly directional, with optimal interaction geometry occurring when the R-X···Y angle is close to 180°.[11] The strength of the interaction increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl >> F.[8][12] This makes iodine the premier choice for designing potent halogen bond donors in drug candidates. The affinity gains from introducing an iodine-mediated halogen bond can be substantial, often increasing potency by one to two orders of magnitude.[8]

Iodinated Trifluoromethyl Ketones: A Dual-Action Approach

The rational combination of a TFK warhead and an iodine atom on the same scaffold creates a "dual-action" inhibitor with the potential for superior biological activity. This design hypothesis posits that the inhibitor can engage its target protein via two distinct, synergistic mechanisms:

-

Covalent Anchoring: The TFK group forms a reversible covalent bond with a key nucleophilic residue in the active site.

-

Non-Covalent Affinity Enhancement: The iodine atom forms a directional halogen bond with a suitable acceptor atom in the binding pocket, increasing the overall binding affinity and potentially enhancing selectivity.

This dual-interaction model can lead to inhibitors with improved potency, longer target residence time, and enhanced selectivity against related enzymes that may lack a suitable halogen bond acceptor in the correct orientation.

Synthesis and Experimental Protocols

The development of iodinated TFKs requires robust synthetic methodologies and rigorous biochemical evaluation.

General Synthetic Strategies

The synthesis of iodinated TFKs can be approached by incorporating the iodine and TFK moieties at different stages. A common strategy involves the preparation of an iodinated aromatic or heterocyclic precursor, which is then elaborated to include the TFK group.

Example Synthetic Step: Trifluoromethylation of an Iodinated Ester A straightforward method involves the nucleophilic trifluoromethylation of an iodinated methyl ester using fluoroform (HCF₃) as the trifluoromethyl source.[13]

-

To a solution of the iodinated methyl ester (1.0 eq) in triglyme at -40 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (2.0 eq).

-

Bubble fluoroform (HCF₃) gas (1.0-1.2 eq) through the reaction mixture.

-

Stir the reaction at -40 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent.

-

Purify the crude product via silica gel chromatography to yield the desired iodinated trifluoromethyl ketone.

Note: This is a generalized protocol. Specific conditions and reagents may vary based on the substrate.[13] Alternative methods include radical trifluoromethylation of silyl enol ethers or using hypervalent iodine reagents.[14][15][16][17]

Experimental Workflow: Enzyme Inhibition Assay

Determining the inhibitory potency (e.g., IC₅₀ or Kᵢ) is a critical step. A typical workflow for evaluating a new iodinated TFK against a target protease is outlined below.

}

Caption: Standard workflow for an enzyme inhibition assay.Data Summary and Applications

While comprehensive SAR data for iodinated TFKs is an emerging area, the potency of the parent TFK class against various enzymes is well-documented.

| Inhibitor Class | Target Enzyme | Potency (Kᵢ or IC₅₀) | Citation(s) |

| Peptidyl TFK | SARS-CoV 3CL Protease | 0.3 µM (time-dependent) | [2] |

| TFK Dipeptide Analogue | Angiotensin Converting Enzyme | Good Inhibitor | [4] |

| Aromatic TFK | FGFR4 Kinase | Low nM | [6] |

| TFK Analogue | Acetylcholinesterase | 1.6 - 16 nM | [4] |

| Difluorostatone Analogue | Pepsin | 60 pM | [4] |

The applications for potent enzyme inhibitors are vast. Iodinated TFKs could be rationally designed for therapeutic areas including:

-

Virology: Targeting viral proteases essential for replication (e.g., SARS-CoV-2 3CLpro, HCV NS3/4A).[2]

-

Oncology: Inhibiting kinases or proteases involved in cancer cell proliferation and survival.[5][6][18]

-

Inflammation: Targeting proteases like human leukocyte elastase or caspases involved in inflammatory pathways.[1][2]

Conclusion and Future Directions

The strategic fusion of a trifluoromethyl ketone warhead with an iodine atom offers a compelling dual-action approach to inhibitor design. This strategy leverages the reliability of covalent targeting with the potent and directional nature of halogen bonding to create inhibitors with potentially superior affinity, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of iodinated TFK libraries against a range of therapeutic targets. Co-crystallization studies will be invaluable to provide definitive structural evidence of the dual-binding mechanism, paving the way for the next generation of highly optimized covalent-acting therapeutics.

References

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals - Benchchem. (URL not available for direct linking)

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. [Link]

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. [Link]

-

An update on the discovery and development of reversible covalent inhibitors - PMC - NIH. [Link]

-

A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - MDPI. [Link]

-

Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates - ResearchGate. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]

-

Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design - ResearchGate. [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH. [Link]

-

Fluoro ketone inhibitors of hydrolytic enzymes - PubMed - NIH. [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. [Link]

- Application of Halogen Bond in Drug Discovery - PharmaBlock. (URL not available for direct linking)

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. [Link]

-

O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - Chemical Science (RSC Publishing). [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. [Link]

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC - NIH. [Link]

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones | ACS Omega - ACS Publications. [Link]

-

Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents - American Chemical Society. [Link]

-

Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain - ResearchGate. [Link]

- Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. (URL not available for direct linking)

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. namiki-s.co.jp [namiki-s.co.jp]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 14. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Ketone Inhibitors

This guide provides a comprehensive exploration of the mechanism of action of trifluoromethyl ketone (TFMK) inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical principles governing their inhibitory activity, the kinetics of their interaction with target enzymes, and the experimental methodologies crucial for their characterization.

Introduction: The Trifluoromethyl Ketone Warhead

Trifluoromethyl ketones represent a prominent class of enzyme inhibitors, distinguished by a ketone functional group flanked by a highly electronegative trifluoromethyl moiety. This unique structural feature bestows upon the carbonyl carbon a significant electrophilic character, rendering it susceptible to nucleophilic attack by amino acid residues within an enzyme's active site.[1][2] This inherent reactivity is the cornerstone of their potent inhibitory activity against a broad spectrum of enzymes, most notably proteases and hydrolases.[2]

The application of TFMK inhibitors in drug discovery is extensive, with candidates developed for a range of therapeutic areas including inflammation, infectious diseases, and oncology.[2][3] Their ability to act as transition-state analogs allows for the design of highly potent and selective inhibitors.[4]

The Core Mechanism: Covalent and Reversible Inhibition

The inhibitory prowess of trifluoromethyl ketones lies in their ability to form a stable, yet often reversible, covalent bond with a nucleophilic residue in the enzyme's active site. This mechanism is primarily driven by the electronic properties of the TFMK group and its mimicry of the natural enzymatic transition state.

The Electrophilic Nature of the Trifluoromethyl Ketone

The presence of three highly electronegative fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect. This inductively pulls electron density away from the adjacent carbonyl carbon, making it significantly more electrophilic and thus, more susceptible to nucleophilic attack compared to a standard ketone.[1]

Formation of a Tetrahedral Adduct

The primary mechanism of action involves the nucleophilic attack of an active site residue, typically a serine or cysteine, on the electrophilic carbonyl carbon of the TFMK inhibitor.[2][5] This attack leads to the formation of a tetrahedral intermediate, a hemiketal in the case of serine or a hemithioketal with cysteine.[1][6] This covalent adduct is often stabilized by interactions within the enzyme's active site, particularly the oxyanion hole, which accommodates the negatively charged oxygen atom of the tetrahedral intermediate.[5]

Transition-State Analogy

The tetrahedral hemiketal or hemithioketal adduct formed between the enzyme and the TFMK inhibitor closely resembles the high-energy tetrahedral transition state of the natural substrate during enzymatic hydrolysis.[4][7] According to the transition-state theory of enzyme catalysis, enzymes have a higher affinity for the transition state than for the substrate or product. By mimicking this transition state, TFMK inhibitors can bind to the active site with very high affinity, leading to potent inhibition.[7]

Reversibility and Covalent Nature

A key characteristic of many TFMK inhibitors is the reversibility of the covalent bond formed with the enzyme.[6] The stability of the hemiketal or hemithioketal adduct can vary depending on the specific inhibitor and enzyme, leading to a range of inhibition kinetics from rapidly reversible to slow, tight-binding inhibition.[1][8] In some instances, the interaction can be effectively irreversible, particularly if a subsequent reaction traps the initial adduct. The reversible covalent mechanism offers a desirable balance between high potency and a reduced risk of off-target effects that can be associated with irreversible inhibitors.[9][10]

Kinetics of Inhibition: A Spectrum of Behaviors

The interaction of TFMK inhibitors with their target enzymes can exhibit a variety of kinetic profiles. Understanding these kinetics is crucial for accurately characterizing the inhibitor's potency and mechanism.

Fast-On/Fast-Off vs. Slow-Binding Inhibition

Some TFMK inhibitors exhibit a "fast-on/fast-off" binding mechanism, where the formation and dissociation of the enzyme-inhibitor complex are rapid.[8][11][12] In contrast, many TFMK inhibitors are characterized as "slow-binding" or "tight-binding" inhibitors.[1][8] This is often due to a two-step binding mechanism: an initial rapid, non-covalent binding event (E + I ⇌ E·I) followed by a slower, covalent modification step (E·I ⇌ E-I).

Key Kinetic Parameters

A thorough kinetic analysis is essential to fully characterize a TFMK inhibitor. The following table summarizes key parameters:

| Parameter | Description | Significance |

| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency, but can be assay-dependent.[8] |

| Kᵢ | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. | A true measure of inhibitor affinity, independent of assay conditions.[1][7] |

| kₒₙ | The second-order rate constant for the formation of the enzyme-inhibitor complex. | Describes the speed of inhibitor binding. |

| kₒff | The first-order rate constant for the dissociation of the enzyme-inhibitor complex. | Describes the stability of the enzyme-inhibitor complex and the residence time of the inhibitor.[13] |

Structural Elucidation of the Inhibitory Mechanism

X-ray crystallography is a powerful tool for visualizing the interaction between a TFMK inhibitor and its target enzyme at the atomic level. Crystal structures of enzyme-inhibitor complexes provide definitive evidence of covalent bond formation and reveal the specific interactions that contribute to inhibitor binding and selectivity.[6][9] These structural insights are invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.[14]

Experimental Characterization of TFMK Inhibitors

A combination of biochemical and biophysical techniques is employed to rigorously characterize the mechanism of action of TFMK inhibitors.

Enzyme Kinetics Assays

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of the TFMK inhibitor in the assay buffer.

-

Assay Plate Setup: In a microplate, add the enzyme solution to wells containing the inhibitor dilutions and a control (buffer only).

-

Pre-incubation (for slow-binding inhibitors): For inhibitors suspected of slow-binding kinetics, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) to allow the inhibition to reach equilibrium.[8]

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Varying Substrate and Inhibitor Concentrations: Perform a series of kinetic experiments with varying concentrations of both the substrate and the TFMK inhibitor.

-

Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Data Analysis: Plot the data using a Lineweaver-Burk or other suitable plot.[1] The pattern of the lines will indicate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For competitive inhibitors, the Kᵢ can be calculated from the x-intercepts of the plots.

Mass Spectrometry for Adduct Confirmation

Mass spectrometry (MS) is a direct method to confirm the covalent modification of the target enzyme by a TFMK inhibitor.

-

Incubation: Incubate the target enzyme with an excess of the TFMK inhibitor.

-

Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.

-

MS Analysis: Analyze the intact protein using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

-

Data Analysis: Compare the mass of the inhibitor-treated enzyme with that of the untreated enzyme. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Case Studies: TFMK Inhibitors in Action

The versatility of the trifluoromethyl ketone warhead is demonstrated by its successful application in inhibiting various enzyme classes.

-

Serine Proteases: Peptidyl TFMKs are potent inhibitors of serine proteases such as chymotrypsin and elastase.[7][13][15] They act as transition-state analogs, forming a stable hemiketal with the active site serine.[5]

-

Cysteine Proteases: TFMK inhibitors have been developed for cysteine proteases, including the 3CL protease of SARS-CoV, where they form a hemithioketal with the catalytic cysteine.[1]

-

Kinases: Aromatic TFMKs have been designed as covalently reversible inhibitors of kinases, targeting non-catalytic cysteine residues.[9][10]

-

Histone Deacetylases (HDACs): TFMK-containing compounds can act as potent inhibitors of zinc-dependent HDACs, with the hydrated form of the ketone likely coordinating with the active site zinc ion.[8][12][16] Interestingly, the kinetics of inhibition can vary between different HDAC isoforms.[8][11][12]

Conclusion

Trifluoromethyl ketone inhibitors represent a powerful and versatile class of compounds for targeting a wide range of enzymes. Their mechanism of action, centered on the formation of a tetrahedral adduct that mimics the enzymatic transition state, allows for the development of highly potent and often reversible inhibitors. A thorough understanding of their chemistry, kinetics, and structural interactions, as detailed in this guide, is paramount for the successful design and development of novel TFMK-based therapeutics.

References

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed, 15 Nov. 2021, [Link].

-

Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed, 1 Jul. 1986, [Link].

-

An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health (NIH), 29 Apr. 2023, [Link].

-

A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace, 15 Dec. 2015, [Link].

-

A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate, [Link].

-

A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Royal Society of Chemistry, 15 Dec. 2015, [Link].

-

Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article). SciTech Connect, 1 Jul. 1986, [Link].

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Institutes of Health (NIH), [Link].

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. National Institutes of Health (NIH), [Link].

-

Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate, [Link].

-

Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. ACS Publications, [Link].

-

Inhibition of serine proteases by peptidyl fluoromethyl ketones. ACS Publications, [Link].

-

Serine Protease Inhibitors. Cambridge MedChem Consulting, [Link].

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Scilit, 31 Oct. 2021, [Link].

-

Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Taylor & Francis Online, [Link].

-

Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate, [Link].

-

Chemical structure of related trifluoromethylketone molecules: (A): 1-[3-(trimethylamino)phenyl] - ResearchGate, [Link].

-

Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. ACS Publications, [Link].

Sources

- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 16. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Enzyme Targets for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone

Abstract

1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone is a small molecule featuring two key motifs for enzymatic interaction: a highly electrophilic trifluoromethyl ketone (TFMK) "warhead" and a 4-iodophenyl group for specific recognition. This combination suggests its potential as a potent and selective enzyme inhibitor. This technical guide provides a comprehensive analysis of the compound's reactivity, delineates the most probable enzyme classes for targeting, and presents detailed, field-proven experimental workflows for the identification and validation of these targets. Methodologies covered include Activity-Based Protein Profiling (ABPP), affinity-based proteomics, and kinetic enzymatic assays, providing researchers in drug development with a robust framework for investigating this and structurally related compounds.

Section 1: Molecular Deconstruction and Mechanistic Rationale

Chemical Structure and Physicochemical Properties

This compound (CAS: 898787-69-4) is a solid with a molecular weight of 314.05 g/mol . Its structure is characterized by a central propanone core, substituted with a trifluoromethyl group at one end and a 4-iodophenyl group at the other.

| Property | Value | Source |

| CAS Number | 898787-69-4 | |

| Molecular Formula | C₉H₆F₃IO | |

| Molecular Weight | 314.05 g/mol | |

| Physical Form | Solid | |

| Purity | ~95% |

The Trifluoromethyl Ketone (TFMK) Warhead: A Privileged Electrophile

The TFMK moiety is the primary driver of the compound's potential inhibitory activity. The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect, rendering the adjacent carbonyl carbon exceptionally electrophilic.[1] This heightened reactivity makes it a prime candidate for covalent modification of nucleophilic amino acid residues within an enzyme's active site.[2][3]

-

Mechanism of Action: TFMKs are well-established inhibitors of serine and cysteine proteases.[4] The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group or cysteine's thiol group on the electrophilic carbonyl carbon. This attack forms a stable, covalent hemiketal or hemithioketal adduct, respectively, effectively inactivating the enzyme.[4][5]

-

Transition-State Analogy: In aqueous environments, the electrophilic ketone of a TFMK exists in equilibrium with its hydrated gem-diol form.[1] This hydrated structure can act as a potent non-covalent inhibitor by mimicking the tetrahedral transition state of substrate hydrolysis, a mechanism particularly relevant for metalloproteases and aspartyl proteases.[5]

The 4-Iodophenyl Moiety: Driving Selectivity

While the TFMK group provides the reactive potential, the 4-iodophenyl group is critical for target affinity and selectivity. This bulky, hydrophobic substituent will favor binding to enzymes with complementary hydrophobic pockets. Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly enhance binding affinity and specificity.

Section 2: High-Probability Enzyme Target Classes

Based on the compound's structural features, several enzyme families emerge as high-priority targets for investigation.

Hydrolases: The Primary Suspects

The ability of the TFMK moiety to react with active site nucleophiles makes the hydrolase superfamily the most likely target class.

-

Serine Hydrolases: This vast and diverse family, which includes proteases (e.g., trypsin, chymotrypsin, elastase), esterases (e.g., acetylcholinesterase, carboxylesterases), and lipases, utilizes a catalytic serine residue. The TFMK can irreversibly acetylate this serine, leading to potent inhibition.[2][5] Trifluoromethyl ketones are known to be slow, tight-binding inhibitors of esterases.[6]

-

Cysteine Proteases: Enzymes like caspases and cathepsins, which are critical in apoptosis and other cellular processes, rely on a catalytic cysteine. The TFMK warhead can form a reversible or irreversible covalent hemithioketal with the active site thiol.[4][7]

-

Other Proteases (Metallo- and Aspartyl): For these enzymes, the hydrated gem-diol form of the TFMK can act as a transition-state analog, chelating the active site metal ion (in metalloproteases like carboxypeptidase A) or interacting with the catalytic dyad of aspartic acid residues (in aspartyl proteases like pepsin).[5]

Aldo-Keto Reductases (AKRs) and Carbonyl Reductases

The AKR superfamily consists of enzymes that catalyze the reduction of aldehydes and ketones.[8] Drugs containing a ketone group have been shown to act as competitive inhibitors for these enzymes.[9] Therefore, this compound could act as a substrate or, more likely, an inhibitor of specific AKR isoforms, potentially interfering with hormone metabolism or xenobiotic detoxification pathways.[8]

Histone Deacetylases (HDACs)

TFMKs have been investigated as alternative zinc-binding groups for HDAC inhibitors.[10] While often suffering from metabolic instability (reduction to the inactive alcohol), the core structure could be optimized. The TFMK can coordinate with the active site zinc ion, inhibiting the deacetylation of histone proteins and representing a potential avenue for epigenetic modulation.

Section 3: Experimental Strategies for Target Identification and Validation

A multi-pronged approach combining unbiased, proteome-wide screening with targeted biochemical validation is essential for confidently identifying the enzyme targets of this compound.

Strategy 1: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors directly in a native biological context (e.g., cell lysates or living cells).[11][12] The competitive ABPP format is ideal here. In this approach, a proteome is pre-incubated with our compound of interest, which binds to its targets. Subsequently, a broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore) that targets the same class of enzymes is added. The targets that were engaged by our test compound will be unavailable for labeling by the ABP. A reduction in signal from the ABP for a specific protein indicates it is a target.[13]

-

Proteome Preparation: Prepare fresh cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the total protein concentration.

-

Inhibitor Incubation: Aliquot the proteome. To experimental samples, add varying concentrations of this compound (e.g., from 100 nM to 100 µM). To a control sample, add vehicle (e.g., DMSO). Incubate for 30-60 minutes at 37 °C.

-

Probe Labeling: Add a well-characterized, broad-spectrum activity-based probe (e.g., a fluorophosphonate-based probe for serine hydrolases) to all samples. Incubate for another 30 minutes.

-

Sample Preparation for Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE.

-

Visualization: If using a fluorescent probe, scan the gel using an appropriate fluorescence scanner. A decrease in band intensity in the inhibitor-treated lanes compared to the control indicates a target.

-

Identification by Mass Spectrometry: For biotinylated probes, perform an enrichment step using streptavidin beads, followed by on-bead digestion of the captured proteins. Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were less abundant in the inhibitor-treated sample.[14][15]

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Strategy 2: Affinity-Based Proteomics (Chemical Proteomics)

This classic method involves chemically modifying the inhibitor to create a probe for "fishing" its targets out of a proteome.[16][17] A linker and a biotin tag are attached to a non-essential position of the molecule. This biotinylated probe is then incubated with a cell lysate, and the probe-protein complexes are captured on streptavidin-coated beads. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[18]

-

Probe Synthesis: Synthesize a biotinylated version of this compound. The phenyl ring is the most logical attachment point for a linker, as modifying the TFMK "warhead" would abolish its activity. A control probe lacking the reactive TFMK group should also be synthesized.

-

Lysate Incubation: Incubate the biotinylated probe with a cell lysate. In a parallel control experiment, first incubate the lysate with an excess of the original, non-biotinylated compound before adding the probe; this will competitively block the specific binding sites.

-

Affinity Capture: Add streptavidin-agarose beads to the lysates to capture the biotinylated probe and any bound proteins. Incubate with gentle rotation.

-

Washing: Pellet the beads and wash extensively with buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS buffer). Digest the proteins into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.[19]

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control samples (competitive blocking and beads-only).

Caption: Workflow for affinity-based target identification.

Strategy 3: Enzymatic Assays for Target Validation and Kinetic Characterization

Once putative targets are identified, their interaction with the compound must be validated using purified enzymes and biochemical assays.[20] These assays are crucial for confirming inhibition and determining key kinetic parameters that define the inhibitor's potency and mechanism.[21]

-

Assay Development: For a candidate enzyme, obtain a purified, active form and a suitable substrate (preferably fluorogenic or colorimetric for high-throughput screening).[22] Optimize assay conditions (buffer, pH, temperature, substrate concentration).

-

IC₅₀ Determination: Measure the enzyme's activity across a range of inhibitor concentrations to determine the IC₅₀, the concentration required to inhibit 50% of enzyme activity. While useful, the IC₅₀ for a covalent inhibitor is time-dependent and should be interpreted with caution.[23]

-

Determination of kᵢₙₐcₜ and Kᵢ: To fully characterize a covalent inhibitor, one must determine the kinetic parameters of the two-step mechanism: initial reversible binding (defined by Kᵢ) followed by irreversible inactivation (defined by kᵢₙₐcₜ).[24]

-

Incubate the enzyme with various concentrations of the inhibitor for different time points.

-

At each time point, dilute the sample into a substrate solution to measure the remaining enzyme activity.

-

Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration. The slope of each line gives the apparent rate of inactivation (kₒₑₛ).

-